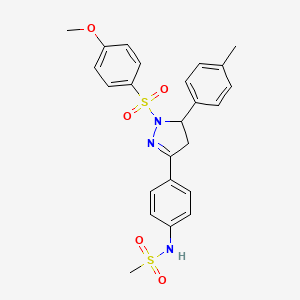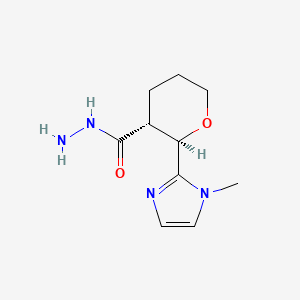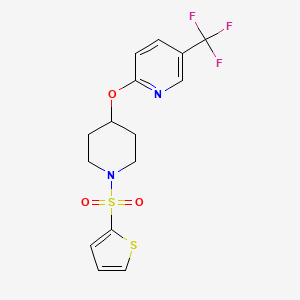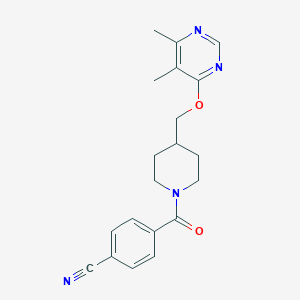
1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909316-69-3 . Its IUPAC name is 1’-methyl-[1,1’-bi(cyclopropan)]-1-amine hydrochloride . The compound has a molecular weight of 147.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c1-6(2-3-6)7(8)4-5-7;/h2-5,8H2,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at temperatures below -10 degrees .Applications De Recherche Scientifique
Lewis Acid-Catalyzed Ring-Opening Reactions
A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described. This process is significant for synthesizing compounds with potential pharmaceutical applications, specifically in the context of developing inhibitors for serotonin and norepinephrine reuptake, highlighting its relevance in medicinal chemistry (Lifchits & Charette, 2008).
CuH-Catalyzed Hydroamination for Bioactive Compounds
Research on the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained alkenes has been pivotal. These compounds are crucial in developing biologically active substances, showcasing the method's utility in synthesizing complex molecules with multiple substituents and stereocenters (Feng et al., 2019).
Ethylene Action Inhibition in Plant Growth
1-Methylcyclopropene (1-MCP) has been extensively studied for its ability to inhibit ethylene action, a crucial factor in the ripening and senescence of fruits and vegetables. This plant growth regulator has shown promise in extending the shelf life and maintaining the quality of various horticultural products, indicating its significant impact on postharvest biology and technology (Blankenship & Dole, 2003).
Development of Chiral Cyclopropane Units
The synthesis of chiral cyclopropane units as conformationally restricted analogues of histamine demonstrates the application of 1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride in medicinal chemistry. These units are designed to enhance the activity of biologically active compounds by restricting their conformation, thereby improving their pharmacological properties (Kazuta et al., 2002).
Photochemical Production of 1-Aminonorbornanes
The photochemical conversion of aminocyclopropanes to 1-aminonorbornanes via formal [3+2] cycloadditions has been explored as a novel approach to accessing saturated carbocyclic frameworks. This methodology offers a sustainable route to generate sp3-rich motifs in drug discovery, highlighting the potential of 1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride in creating bioisosteres with enhanced metabolic stability (Staveness et al., 2019).
Safety and Hazards
The compound has several hazard statements: H315, H319, H335 . These codes correspond to specific hazards related to the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
1-(1-methylcyclopropyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-6(2-3-6)7(8)4-5-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNXRWTXZZTCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylcyclopropyl)cyclopropan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)

![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B2963163.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2963165.png)

![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)

